1-Bromo-3,5-diethylbenzene
Overview
Description
1-Bromo-3,5-diethylbenzene is an organic compound with the molecular formula C10H13Br. It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with a bromine atom and two ethyl groups, respectively. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
The primary target of 1-Bromo-3,5-diethylbenzene is aromatic compounds . It acts as an electrophile in Friedel-Crafts alkylation reactions .
Mode of Action
This compound interacts with its targets through substitution reactions . In the presence of a Lewis acid catalyst, it undergoes substitution reactions with aromatic compounds . The mechanism of action involves the formation of a carbocation intermediate, which then reacts with the aromatic compound to form a new carbon-carbon bond .
Biochemical Pathways
The affected pathway is the Friedel-Crafts alkylation reaction . This process allows for the introduction of the this compound moiety into the target molecule, enabling the synthesis of complex organic compounds for further study and analysis .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic compounds for further study and analysis . Its role in these reactions contributes to the development of new materials and other organic compounds of interest in development applications .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a Lewis acid catalyst The stability and efficacy of the compound can be affected by factors such as temperature, pH, and the presence of other substances in the reaction environment
Biochemical Analysis
Biochemical Properties
1-Bromo-3,5-diethylbenzene acts as an electrophile in biochemical reactions, particularly in Friedel-Crafts alkylation reactions. It interacts with aromatic compounds in the presence of a Lewis acid catalyst, forming a carbocation intermediate. This intermediate then reacts with the aromatic compound to form a new carbon-carbon bond . The compound’s electrophilic nature allows it to participate in various substitution reactions, making it a valuable reagent in organic synthesis.
Cellular Effects
The effects of this compound on cellular processes are not extensively documented. Its role as an electrophile suggests that it may influence cell signaling pathways and gene expression by modifying aromatic compounds within cells. This modification can potentially alter cellular metabolism and function
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a carbocation intermediate during electrophilic aromatic substitution reactions. This intermediate is highly reactive and can interact with various biomolecules, including enzymes and proteins. The compound’s ability to form stable carbocations makes it an effective reagent for modifying aromatic compounds . Additionally, this compound may inhibit or activate enzymes by binding to their active sites, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is generally stable at room temperature but may degrade over time when exposed to light or heat
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. As with many chemical compounds, it is likely that higher doses may lead to toxic or adverse effects
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound’s electrophilic nature allows it to participate in various metabolic reactions, potentially affecting metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound may interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments
Subcellular Localization
The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
1-Bromo-3,5-diethylbenzene can be synthesized through several methods. One common synthetic route involves the bromination of 3,5-diethylbenzene using bromine or a bromine source such as 1,3-dibromo-5,5-dimethylhydantoin (DBH) in the presence of a catalyst . The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position.
Industrial production methods may involve continuous flow processes to enhance yield and safety. For example, tubular diazotization reaction technology can be employed to prepare diazonium salts, which are then subjected to bromination . This method offers advantages such as reduced side reactions, improved stability, and energy efficiency.
Chemical Reactions Analysis
1-Bromo-3,5-diethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It acts as an electrophile in Friedel-Crafts alkylation reactions, where it reacts with aromatic compounds in the presence of a Lewis acid catalyst. The mechanism involves the formation of a carbocation intermediate, which then reacts with the aromatic compound to form a new carbon-carbon bond.
Oxidation and Reduction:
Coupling Reactions: Palladium-catalyzed carbon-oxygen coupling reactions can be performed with this compound to form ethers.
Scientific Research Applications
1-Bromo-3,5-diethylbenzene is utilized in various scientific research applications, including:
Comparison with Similar Compounds
1-Bromo-3,5-diethylbenzene can be compared with other brominated benzene derivatives, such as:
1-Bromo-3,5-dimethylbenzene: Similar in structure but with methyl groups instead of ethyl groups.
1-Bromo-3,5-dinitrobenzene: Contains nitro groups instead of ethyl groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in organic synthesis.
Properties
IUPAC Name |
1-bromo-3,5-diethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-3-8-5-9(4-2)7-10(11)6-8/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZCXWCBZPSQEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474762 | |
Record name | 1-bromo-3,5-diethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90267-03-1 | |
Record name | 1-bromo-3,5-diethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Diethyl-1-bromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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